molecular formula C24H32N6O3S B274395 N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide

N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide

Cat. No. B274395
M. Wt: 484.6 g/mol
InChI Key: XPBNAJNGNRVZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide is not yet fully understood. However, studies suggest that the compound may work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, the compound has been shown to have a low toxicity profile in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have harmful side effects. However, one limitation is that the compound is difficult to synthesize and requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment and autoimmune diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research could focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide involves a multi-step process that requires expertise in organic chemistry. The compound is synthesized by reacting 2-(2-ethoxyphenoxy)acetic acid with N-tert-butyl-2-aminoethanethiol in the presence of a coupling agent. The resulting product is then reacted with 1-phenyl-1H-tetrazole-5-thiol and subsequently with formaldehyde to obtain the final product.

Scientific Research Applications

N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide has been studied for its potential therapeutic applications in various areas of research. One such area is cancer treatment, where the compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and potential use in treating autoimmune diseases.

properties

Molecular Formula

C24H32N6O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[[2-(1-phenyltetrazol-5-yl)sulfanylethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H32N6O3S/c1-5-32-21-15-18(11-12-20(21)33-17-22(31)26-24(2,3)4)16-25-13-14-34-23-27-28-29-30(23)19-9-7-6-8-10-19/h6-12,15,25H,5,13-14,16-17H2,1-4H3,(H,26,31)

InChI Key

XPBNAJNGNRVZSK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCSC2=NN=NN2C3=CC=CC=C3)OCC(=O)NC(C)(C)C

Origin of Product

United States

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